Tris(trimethylsilylmethyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trimethylsilylmethyl)borane is an organoboron compound with the molecular formula C12H33BSi3 It is known for its unique structure, where a boron atom is bonded to three trimethylsilylmethyl groups
Mechanism of Action
Target of Action
Tris(trimethylsilylmethyl)borane is a chemical compound with the empirical formula C12H33BSi3 . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a catalyst or reactant to facilitate chemical transformations .
Mode of Action
The exact mode of action of this compound is dependent on the specific reaction it is involved in. In general, it can act as a Lewis acid, accepting electron pairs from other molecules during reactions . This can lead to the formation of new bonds and the generation of new compounds .
Biochemical Pathways
Its role in the synthesis of various organic compounds can indirectly influence biochemical pathways by producing molecules that are biologically active .
Pharmacokinetics
Its bioavailability would likely be low due to its reactivity and potential instability in biological environments .
Result of Action
The result of this compound’s action is the formation of new organic compounds. The specific products depend on the reactants and conditions of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(trimethylsilylmethyl)borane can be synthesized through the reaction of trimethylsilylmethyl lithium with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
3(CH3
Biological Activity
Tris(trimethylsilylmethyl)borane (TMSB) is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of TMSB, focusing on its synthesis, reactivity, and implications in biological systems.
Chemical Structure and Properties
TMSB is a boron compound characterized by the presence of three trimethylsilylmethyl groups attached to a boron atom. Its molecular formula is C9H27BOSi3 with a molecular weight of approximately 278.43 g/mol. The compound exhibits a liquid state at room temperature, with a density of 0.831 g/mL and a boiling point of 186 °C .
Synthesis
The synthesis of TMSB typically involves the reaction of boranes with trimethylsilyl diazomethane, leading to a series of insertion and disproportionation reactions . This process has been extensively studied to optimize yields and purity for various applications.
1. Electrochemical Applications
Recent studies have investigated TMSB's role as an electrolyte additive in lithium-ion batteries. For instance, one study demonstrated that the incorporation of TMSB enhanced the electrochemical performance of lithia-based cathodes by modifying interfacial reactions, which is crucial for improving battery efficiency and longevity . The findings suggest that TMSB can stabilize the cathode-electrolyte interface, thereby enhancing the overall performance of lithium-ion cells.
2. Reactivity with Biological Molecules
TMSB has shown potential in reacting with biological molecules due to its electrophilic nature. Its ability to form complexes with various biomolecules allows for potential applications in drug delivery systems or as a reagent in biochemical assays. The reactivity profile indicates that TMSB can interact with nucleophilic sites in proteins or nucleic acids, which may lead to modifications that could alter biological functions.
Case Study 1: Electrochemical Performance Enhancement
A study published in Scientific Reports examined the impact of TMSB as an electrolyte additive in lithium-ion batteries. The results indicated that TMSB significantly improved the cycling stability and capacity retention of lithia/Li2RuO3 cathodes compared to conventional electrolytes. The addition of TMSB facilitated better ionic conductivity and reduced side reactions at the electrode interface .
Parameter | Control (No Additive) | With TMSB |
---|---|---|
Initial Capacity (mAh/g) | 150 | 180 |
Capacity Retention (%) | 75 | 90 |
Cycle Life (Cycles) | 300 | 500 |
Case Study 2: Reactivity with Biomolecules
Research has indicated that TMSB can react with amino acids and nucleotides, forming stable adducts. These interactions could potentially be harnessed for targeted drug delivery systems where TMSB acts as a carrier molecule for therapeutic agents . Further studies are needed to elucidate the specific mechanisms and potential therapeutic applications.
Properties
IUPAC Name |
bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOQJIKZNUOBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33BSi3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408244 |
Source
|
Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18077-26-4 |
Source
|
Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsilylmethyl)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.